N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine
Description
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is a secondary amine featuring a cyclobutane ring linked via a propyl chain to a 1H-imidazole moiety. The cyclobutane ring introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) cycloalkanes, which may influence its physicochemical properties and reactivity. The imidazole group, a heterocyclic aromatic ring with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and metal coordination.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cyclobutanamine |
InChI |
InChI=1S/C10H17N3/c1-3-10(4-1)12-5-2-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2 |
InChI Key |
RQFKABPEJLLJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the cyclobutanamine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Cycloalkylamine Derivatives
N-[3-(1H-Imidazol-1-yl)propyl]cyclopropanamine
Cyclopropane derivatives, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), exhibit higher ring strain due to the 60° bond angles of the three-membered ring. This strain often reduces synthetic yields; for example, the cyclopropane-containing compound in was synthesized in 17.9% yield using copper(I) bromide and cesium carbonate.
N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine and Cyclohexanamine
Cyclopentane and cyclohexane derivatives (e.g., N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine and cyclohexanamine, ) lack significant ring strain, which may enhance stability and crystallinity. For instance, a pyrimidine-triazole derivative with a cyclobutane-like scaffold in has a mp of 198–200°C (decomposition), whereas a cyclopropane-containing compound in melts at 104–107°C. These differences highlight how ring size and strain influence thermal stability .
Heterocyclic Analogs
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ()
This compound replaces the cyclobutane ring with a pyrimidine-triazole system. The nitro-triazole group introduces strong electron-withdrawing effects, which may enhance reactivity in metal-catalyzed reactions. Synthesized via GP2 (66% yield), its higher yield compared to cyclopropane derivatives () suggests that heteroaromatic systems may offer better synthetic accessibility. The ¹H NMR data (δ 9.45 for triazole, 8.18 for pyrimidine) provide a reference for comparing electronic environments in related compounds .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Though lacking an imidazole group, this compound’s N,O-bidentate directing group is relevant for metal-catalyzed C–H functionalization. Such functional groups could be incorporated into cyclobutane-imidazole hybrids to modulate coordination chemistry and catalytic activity .
Physicochemical and Spectral Properties
- Molecular Weight and Formula: While the exact formula of N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is unspecified, analogous compounds like 1-(Aminomethyl)cyclobutanamine (C₅H₁₂N₂, MW 100.16 g/mol, ) suggest that the target compound’s molecular weight is likely >200 g/mol, considering the imidazole-propyl extension.
- ¹H NMR : Cycloalkyl protons (e.g., cyclopropane δ 1.0–2.0) typically resonate upfield compared to aromatic protons (e.g., imidazole δ 7.0–9.0 in ). Cyclobutane’s protons may show distinct splitting patterns due to ring puckering .
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its interaction with histamine receptors and other biological pathways.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of cyclobutanamine with 1H-imidazole derivatives. The synthesis typically includes the formation of intermediates that are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For instance, the presence of specific chemical shifts in the NMR spectra can indicate the successful attachment of the imidazole group to the cyclobutane framework, confirming the compound's structure .
Table 1: Characterization Data of this compound
| Spectroscopic Technique | Observations |
|---|---|
| IR | Carbonyl group signals at 1702 cm and 1734 cm |
| 1H-NMR | Signals for protons in imidazole ring at 6.81–7.57 ppm |
| 13C-NMR | Carbon signals for imidazole fragment at 119.9–137.8 ppm |
Histamine Receptor Modulation
This compound has shown promising activity as a ligand for histamine H3 receptors. These receptors are implicated in various physiological processes including cognition, memory, and metabolic regulation. Compounds that modulate H3 receptor activity can serve therapeutic purposes in treating neurological disorders, obesity, and other metabolic conditions .
Table 2: Biological Activities of Compounds Related to H3 Receptors
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | H3 receptor antagonist | |
| Benzothiazole derivatives | H3 receptor modulators | |
| Imidazopyridine derivatives | Cell cycle inhibitors |
Anticancer Properties
Recent studies have indicated that imidazole-containing compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis in tumor cells. The inhibition of cell cycle progression has been noted as a significant pathway through which these compounds exert their effects .
For example, derivatives similar to this compound have demonstrated moderate antineoplastic activity against specific cancer cell lines such as TK-10 and HT-29, suggesting a potential role in cancer therapy .
Case Study: Antitumor Activity
A study involving several imidazole derivatives reported that compounds with structural similarities to this compound exhibited significant cytotoxicity against cancer cell lines at concentrations as low as 10 µg/mL. The mechanism was attributed to mitochondrial dysfunction leading to increased apoptosis markers .
Q & A
Q. What are the optimal synthetic routes for N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine?
A robust method involves coupling cyclobutanamine derivatives with imidazole-containing propyl intermediates. For example, copper(I)-catalyzed Ullmann-type reactions (using catalysts like CuBr) under mild conditions (35–50°C) can facilitate amine-alkyl halide coupling, as demonstrated in analogous syntheses of pyrazole and imidazole derivatives . Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride is also viable for introducing the propyl linker, particularly when starting from pre-functionalized imidazole precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Multinuclear NMR (¹H, ¹³C) is essential for confirming the cyclobutane ring geometry and imidazole-proton coupling patterns. High-resolution mass spectrometry (HRMS-ESI) provides molecular weight validation, while IR spectroscopy identifies secondary amine stretching frequencies (e.g., 3298 cm⁻¹ for similar amines) . Chromatographic purity assessment (HPLC or GC-MS) is recommended to rule out byproducts from incomplete coupling reactions .
Q. How does the imidazole ring influence the compound's solubility and reactivity?
The imidazole moiety enhances water solubility via hydrogen bonding and introduces pH-dependent protonation (pKa ~6.95 for the N-H group). This affects reactivity in nucleophilic substitutions or metal coordination studies. Comparative analyses with non-imidazole analogs (e.g., pyrazole derivatives) show reduced aqueous stability but improved lipophilicity .
Advanced Research Questions
Q. How to design experiments to study the compound's catalytic or biological activity?
For mechanistic studies, use a combination of kinetic assays (e.g., UV-Vis monitoring of substrate conversion) and computational modeling (DFT for transition-state analysis). In biological contexts, employ dose-response curves (IC₅₀ determination) and selectivity profiling against related receptors (e.g., histamine H₃ or H₄ due to structural similarity) . Control experiments should include imidazole-free analogs to isolate functional group contributions .
Q. What methodologies resolve contradictions in reported stability data under varying pH?
Accelerated stability studies (40°C, 75% RH) with periodic HPLC monitoring can identify degradation pathways (e.g., cyclobutane ring opening or imidazole oxidation). Buffer systems (phosphate, acetate) at pH 4–9 should be tested, with LC-MS/MS to characterize degradation products. Conflicting data may arise from solvent polarity effects or trace metal contaminants in buffers, necessitating strict inert-atmosphere protocols .
Q. How to address discrepancies in computational vs. experimental binding affinity results?
Cross-validate docking simulations (AutoDock Vina, Schrödinger) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Discrepancies often stem from solvent entropy contributions or implicit solvent models in simulations. Free-energy perturbation (FEP) calculations can refine ligand-receptor interaction energies .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Chiral stationary phase chromatography (CSP-HPLC) or enzymatic resolution using lipases (e.g., Candida antarctica) effectively separate enantiomers. Asymmetric synthesis routes employing chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) yield >90% enantiomeric excess (ee) in related cyclopropane systems .
Methodological Resources
- Experimental Design : Use embedded mixed-methods frameworks (quantitative activity assays + qualitative degradation profiling) to address multifactorial research questions .
- Data Analysis : Apply multivariate statistical tools (PCA, PLS regression) to correlate structural descriptors (e.g., Hammett σ values) with reactivity or stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
